molecular formula C23H27N5O2S B2989283 3-[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422276-08-2

3-[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]-2-sulfanylidene-1H-quinazolin-4-one

Cat. No. B2989283
CAS RN: 422276-08-2
M. Wt: 437.56
InChI Key: ZXRDGHVBTYQWSE-UHFFFAOYSA-N
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Description

The compound “3-[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]-2-sulfanylidene-1H-quinazolin-4-one” is a novel chemical entity. Unfortunately, there is limited information available about this specific compound in the literature .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups, including a quinazolin-4-one core, a piperazine ring, and a hexyl chain . Unfortunately, specific structural details or crystallographic data for this compound are not available in the literature .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The quinazolin-4-one core could potentially undergo a variety of reactions, including nucleophilic addition or substitution . The piperazine ring could also participate in reactions, particularly at the nitrogen atoms .


Physical And Chemical Properties Analysis

Specific physical and chemical properties for this compound, such as melting point, boiling point, solubility, and spectral data, are not available in the literature .

Scientific Research Applications

Quinazoline Derivatives in Pharmacology

Quinazoline derivatives are known for their wide range of pharmacological activities. For example, studies on the pharmacokinetics and metabolism of specific quinazoline derivatives have provided valuable insights into their potential therapeutic uses. Clinical studies have explored the pharmacokinetics, metabolism, and clinical applications of various quinazoline compounds, showing their relevance in treatments for conditions such as cancer, hypertension, and heart failure (Jaillon, 1980).

Quinazoline Derivatives in Cancer Research

Quinazoline derivatives have also been studied for their potential anti-cancer properties. For instance, the nonclassical antifolate thymidylate synthase inhibitor, a quinazoline derivative, has been explored for its pharmacokinetics and pharmacodynamics in clinical trials, showing potential as an anti-cancer agent (Rafi et al., 1995). Additionally, research on the metabolism and excretion of another quinazoline derivative highlighted its selective inhibition of Janus tyrosine kinase 1/2, which is crucial for the development of myelofibrosis treatments (Shilling et al., 2010).

Safety and Hazards

The safety and hazards associated with this compound are not known. As with any chemical compound, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Given the limited information available about this compound, future research could focus on elucidating its synthesis, structure, reactivity, mechanism of action, and physical and chemical properties. Additionally, studies could investigate potential applications of this compound, such as its potential anti-tubercular activity .

properties

IUPAC Name

3-[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O2S/c29-21(27-16-14-26(15-17-27)20-10-5-6-12-24-20)11-2-1-7-13-28-22(30)18-8-3-4-9-19(18)25-23(28)31/h3-6,8-10,12H,1-2,7,11,13-17H2,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXRDGHVBTYQWSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]-2-sulfanylidene-1H-quinazolin-4-one

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